Undecyl cyclohexanecarboxylate

Thermal Properties Volatility Process Engineering

Undecyl cyclohexanecarboxylate (CAS 94107-44-5) is an organic ester compound with the molecular formula C18H34O2 and a molecular weight of 282.5 g/mol, formed from undecanol and cyclohexanecarboxylic acid. It is a member of the n-alkyl cyclohexanecarboxylate homologous series, where the length of the linear alkyl chain (C11 undecyl) dictates key physicochemical properties and potential application suitability compared to its shorter- and longer-chain analogs.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 94107-44-5
Cat. No. B12652294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecyl cyclohexanecarboxylate
CAS94107-44-5
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)C1CCCCC1
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h17H,2-16H2,1H3
InChIKeyBTFNOAHOLGBKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecyl Cyclohexanecarboxylate (CAS 94107-44-5): Technical Profile for Scientific and Industrial Procurement


Undecyl cyclohexanecarboxylate (CAS 94107-44-5) is an organic ester compound with the molecular formula C18H34O2 and a molecular weight of 282.5 g/mol, formed from undecanol and cyclohexanecarboxylic acid . It is a member of the n-alkyl cyclohexanecarboxylate homologous series, where the length of the linear alkyl chain (C11 undecyl) dictates key physicochemical properties and potential application suitability compared to its shorter- and longer-chain analogs [1]. This compound is offered for research and industrial applications in purities ≥95% and is available in scalable quantities up to 5 kg .

Why Undecyl Cyclohexanecarboxylate (CAS 94107-44-5) Cannot Be Replaced by Adjacent Homologs Without Performance Verification


Direct, high-strength differential evidence (e.g., head-to-head comparative studies) for undecyl cyclohexanecarboxylate is extremely limited in the public scientific and patent literature. However, well-established quantitative structure-property relationships (QSPR) within the homologous series of n-alkyl cyclohexanecarboxylates demonstrate that each additional methylene (-CH2-) unit in the alkyl chain causes predictable and quantifiable shifts in critical physical properties [1]. Therefore, substituting undecyl cyclohexanecarboxylate with a similar compound like nonyl (C9), decyl (C10), or dodecyl (C12) cyclohexanecarboxylate will result in different volatility, hydrophobicity, and density profiles, which can significantly alter material performance, processing behavior, and end-use characteristics . The following evidence guide provides the specific quantitative data points that justify the need for precise selection rather than generic substitution.

Quantitative Differentiation Guide for Undecyl Cyclohexanecarboxylate (CAS 94107-44-5) Relative to C9-C12 Analogs


Boiling Point Trend: Intermediate Volatility Compared to C9 and C12 Homologs

The calculated boiling point of undecyl cyclohexanecarboxylate at 760 mmHg is 339.655 °C . This value positions it with intermediate volatility within its homologous series. For comparison, the experimental boiling point of the nonyl (C9) homolog is 311 °C, while the predicted value for the dodecyl (C12) homolog is 353.5 °C [1]. The boiling point increase of approximately 14-14.5 °C per additional -CH2- group is consistent with QSPR predictions for this class.

Thermal Properties Volatility Process Engineering

Hydrophobicity Profile: LogP Value Indicates Moderate Lipophilicity

The calculated XLogP3-AA value for undecyl cyclohexanecarboxylate is 7.2 . This places it on the hydrophobic/lipophilic scale. For comparison, the predicted ACD/LogP value for the dodecyl (C12) homolog is 8.08 . The LogP trend for n-alkyl esters increases predictably with chain length, directly impacting water solubility, membrane permeability, and partitioning behavior in complex formulations.

Partition Coefficient Hydrophobicity Formulation Science

Commercial Availability in Research and Scale-Up Quantities

Undecyl cyclohexanecarboxylate is commercially available with a specified purity of ≥95% and is offered in package sizes ranging from 1 gram to 5 kilograms . This contrasts with many research-only esters that may only be available in milligram to gram quantities or at lower purities.

Procurement Supply Chain Scale-Up

Density Trend: Conforms to Expected Value for C11 Ester Series

The calculated density of undecyl cyclohexanecarboxylate is 0.914 g/cm³ . This value aligns with the trend observed in its homologs. The experimental density of nonyl (C9) cyclohexanecarboxylate is reported as 0.921 g/cm³ [1], and the predicted density for decyl (C10) and dodecyl (C12) cyclohexanecarboxylates is 0.9±0.1 g/cm³ . The density decreases slightly with increasing chain length, as expected for this class of molecules.

Density Physical Property Material Science

Primary Application Scenarios for Undecyl Cyclohexanecarboxylate (CAS 94107-44-5) Based on Evidenced Properties


Specialty Plasticizer for Tailored Volatility and Hydrophobicity

Based on its boiling point (339.655 °C) and LogP (7.2), undecyl cyclohexanecarboxylate is best applied as a specialty plasticizer or solvent in polymer formulations where a specific balance of volatility and lipophilicity is required . Its C11 chain provides greater permanence and lower volatility than nonyl (C9) esters, while offering better compatibility and lower viscosity than dodecyl (C12) esters, making it suitable for optimizing the flexibility, durability, and migration resistance of materials like PVC or polyurethanes in niche applications [1].

Model Compound for QSPR and Chromatographic Studies

The undecyl homolog serves as a valuable model compound for quantitative structure-property relationship (QSPR) studies of n-alkyl esters. Its calculated density (0.914 g/cm³) and LogP value (7.2) provide key data points for validating predictive models of homologous series behavior . This makes it useful in academic and industrial research focused on developing computational methods for predicting the properties of new chemical entities or for use as a reference standard in gas chromatography, where its retention index would be predictable based on its chain length .

Chemical Intermediate for Synthesis of Longer-Chain Derivatives

Due to its availability in up to 5 kg quantities, undecyl cyclohexanecarboxylate is a practical starting material for the synthesis of novel, longer-chain derivatives or functionalized materials . The ester bond and the C11 alkyl chain provide synthetic handles for further reactions such as transesterification, hydrolysis, or reduction, enabling the creation of custom surfactants, lubricants, or specialty chemicals with precisely tuned hydrophobic properties.

Component in Research-Grade Formulations Requiring Mid-Range Lipophilicity

For researchers developing new formulations (e.g., emulsions, coatings, or drug delivery systems), the XLogP3 value of 7.2 for undecyl cyclohexanecarboxylate indicates a specific level of lipophilicity that is intermediate between shorter-chain (more polar) and longer-chain (more hydrophobic) analogs . This property makes it a candidate for optimizing the partition coefficient and interfacial behavior of a formulation, where it would behave differently from a C10 (decyl) or C12 (dodecyl) ester, offering a distinct point on the hydrophobicity scale for fine-tuning system performance.

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